![molecular formula C13H12ClF4NO2 B7640460 (3-Chloro-4-fluorophenyl)-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7640460.png)
(3-Chloro-4-fluorophenyl)-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Chloro-4-fluorophenyl)-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]methanone, also known as JNJ-40411813, is a novel and potent small molecule inhibitor of the histone lysine-specific demethylase 1A (LSD1). LSD1 is an epigenetic regulator that plays a critical role in the regulation of gene expression and is implicated in a variety of human diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
Mecanismo De Acción
(3-Chloro-4-fluorophenyl)-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]methanone is a potent and selective inhibitor of LSD1, which is a critical epigenetic regulator that plays a role in the regulation of gene expression. LSD1 functions as a histone demethylase, which removes methyl groups from histone proteins, leading to changes in chromatin structure and gene expression. By inhibiting LSD1, this compound can modulate gene expression and potentially have therapeutic effects in a variety of human diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in preclinical studies. In cancer cell lines, this compound has been shown to induce apoptosis, inhibit cell proliferation, and decrease tumor growth. In animal models of neurodegenerative diseases, this compound has been shown to improve cognitive function, reduce neuroinflammation, and protect against neuronal cell death. Additionally, this compound has been shown to have anti-inflammatory effects in animal models of inflammatory diseases, such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(3-Chloro-4-fluorophenyl)-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]methanone has several advantages for use in scientific research. It is a potent and selective inhibitor of LSD1, which makes it a valuable tool for studying the role of LSD1 in gene expression and disease pathogenesis. Additionally, this compound has been optimized for high yields and purity, making it suitable for use in biochemical and cellular assays. However, there are also some limitations to using this compound in lab experiments. It is a small molecule inhibitor, which may limit its effectiveness in vivo, and it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are several future directions for the study of (3-Chloro-4-fluorophenyl)-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]methanone. One direction is to further investigate its potential therapeutic applications in cancer, neurodegenerative diseases, and inflammatory diseases. Another direction is to study its mechanism of action in more detail, including its effects on gene expression and chromatin structure. Additionally, future studies could focus on developing more potent and selective LSD1 inhibitors, as well as testing this compound in clinical trials to determine its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of (3-Chloro-4-fluorophenyl)-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]methanone involves a multi-step process that starts with the reaction of 3-chloro-4-fluoroaniline with 4-hydroxy-4-(trifluoromethyl)piperidine to form an intermediate. This intermediate is then reacted with 2,2,2-trifluoroacetyl chloride to form the final product, this compound. The synthesis of this compound has been optimized to provide high yields and purity, making it suitable for use in scientific research.
Aplicaciones Científicas De Investigación
(3-Chloro-4-fluorophenyl)-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]methanone has been extensively studied for its potential therapeutic applications in a variety of human diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. In preclinical studies, this compound has demonstrated potent antitumor activity in a variety of cancer cell lines, including leukemia, breast, and prostate cancer. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, this compound has been shown to have anti-inflammatory effects in animal models of inflammatory diseases, such as rheumatoid arthritis.
Propiedades
IUPAC Name |
(3-chloro-4-fluorophenyl)-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClF4NO2/c14-9-7-8(1-2-10(9)15)11(20)19-5-3-12(21,4-6-19)13(16,17)18/h1-2,7,21H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMRRHBCLMRUPBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C(F)(F)F)O)C(=O)C2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClF4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Benzyl-3-[(2-chlorobenzoyl)amino]propanoic acid](/img/structure/B7640385.png)
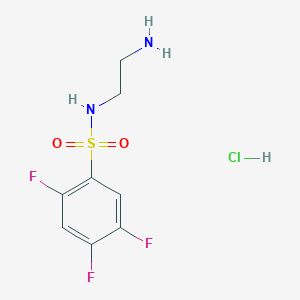
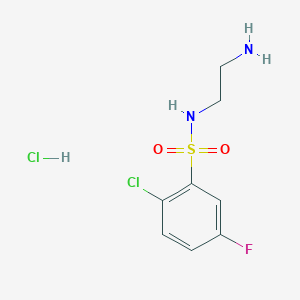
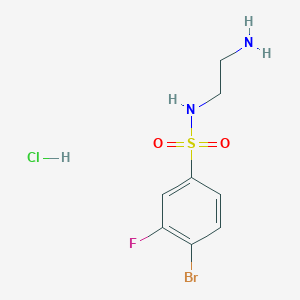
![2-[(2-Methylphenyl)methyl]-3-[(1-methylpyrazole-4-carbonyl)amino]propanoic acid](/img/structure/B7640420.png)
![1-[1-(1-Methylpyrazol-4-yl)piperidin-3-yl]-3-[2-(3-methylpyridin-4-yl)ethyl]urea](/img/structure/B7640429.png)
![2-[Benzyl(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)amino]-2-cyclopropylethanol](/img/structure/B7640435.png)
![1-(1H-pyrazol-5-ylmethyl)-3-spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclopentane]-6-ylurea](/img/structure/B7640439.png)
![2-[[(1-Ethylpyrazole-4-carbonyl)amino]methyl]-3-(4-methylphenyl)propanoic acid](/img/structure/B7640446.png)
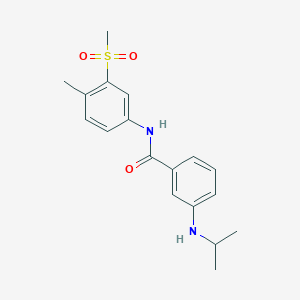
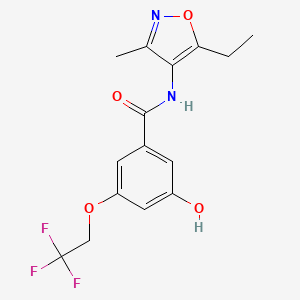
![N-[4-hydroxy-3-[2-(3-methylbutyl)pyrrolidine-1-carbonyl]phenyl]acetamide](/img/structure/B7640467.png)
![1-[(2-Fluoro-4-nitrophenyl)methyl]-3-[(1-methylimidazol-2-yl)methyl]piperidine](/img/structure/B7640483.png)
![5-fluoro-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl]pyridine-3-carboxamide](/img/structure/B7640495.png)